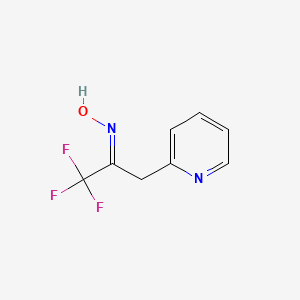

(NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a hydroxylamine derivative characterized by a trifluoromethyl group and a pyridin-2-yl substituent attached to a propan-2-ylidene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine typically involves the reaction of a trifluoromethyl ketone with hydroxylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. The process generally involves the following steps:

- Dissolution of the trifluoromethyl ketone in the solvent.

- Addition of hydroxylamine to the solution.

- Stirring the mixture at a controlled temperature, usually around room temperature to 50°C.

- Isolation and purification of the product through techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Industrial methods may also incorporate advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Oximes, nitriles.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring contribute to its binding affinity and specificity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

The compound’s reactivity, stability, and biological activity can be contextualized by comparing it to structurally or functionally related hydroxylamine derivatives:

Structural Analogs

| Compound Name | Substituents/Functional Groups | Key Properties | Applications | Reference |

|---|---|---|---|---|

| (NZ)-N-[(2,4,6-Trimethoxyphenyl)methylidene]hydroxylamine | 2,4,6-Trimethoxyphenyl, hydroxylamine | High reactivity via hydroxylamine group; modulates enzymes/receptors | Biochemical pathway modulation | |

| (NZ)-N-(2-Ethylbutylidene)hydroxylamine | Ethylbutylidene, hydroxylamine | Oxime-like reactivity; versatile nucleophile | Organic synthesis, antidote development | |

| 1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-amine | Trifluoromethyl, pyridin-4-yl | Enhanced stability; distinct bioactivity due to pyridine orientation | Drug discovery, catalysis | |

| (NZ)-N-[1-(4-Aminophenyl)ethylidene]hydroxylamine | 4-Aminophenyl, hydroxylamine | Chelates metal ions; inhibits metalloenzymes | Antimicrobial/antitumor research |

Reactivity and Solvent Effects

- α-Effect and Nucleophilicity : Unlike N-methyl hydroxylamine or hydrazine (), the trifluoromethyl group in the target compound likely reduces nucleophilicity due to electron withdrawal. However, the pyridine ring may enhance π-backbonding in metal-catalyzed reactions. Solvent polarity (e.g., water’s H-bonding capacity) could further modulate its reactivity, as seen in analogous α-nucleophiles .

- Redox Behavior: Hydroxylamine derivatives like N-(2-methoxyphenyl)hydroxylamine undergo enzymatic redox cycling (e.g., conversion to o-aminophenol or o-nitrosoanisole). The trifluoromethyl group in the target compound may stabilize intermediates, altering metabolic pathways compared to non-fluorinated analogs .

Biological Activity

(NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine is a novel compound with potential biological activities that warrant detailed investigation. This compound belongs to a class of hydroxylamines, which have been studied for their diverse pharmacological properties, including antitumor and antimicrobial activities. The trifluoromethyl and pyridine moieties in its structure suggest possible interactions with biological targets, making it a candidate for further research.

- Chemical Formula : C₈H₇F₃N₂O

- Molecular Weight : 202.15 g/mol

- CAS Number : 944904-50-1

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an antitumor agent and its effects on different cell lines.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant cytotoxic effects against cancer cell lines. For instance:

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound A | HepG2 (liver cancer) | 21.00 | |

| Compound B | MCF-7 (breast cancer) | 26.10 | |

| (NZ)-N-(1,1,1-trifluoro...) | TBD | TBD | TBD |

The specific IC₅₀ values for (NZ)-N-(1,1,1-trifluoro...) remain to be determined in ongoing studies.

The proposed mechanism of action for hydroxylamines involves the generation of reactive nitrogen species that can induce oxidative stress in cells. This oxidative stress may lead to apoptosis in cancer cells. Additionally, the trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with cellular membranes.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various hydroxylamines on HepG2 and HeLa cell lines, it was found that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The study utilized MTT assays to determine cell viability after treatment with varying concentrations of the compounds.

Case Study 2: Antimicrobial Activity

Another investigation into related compounds demonstrated promising antimicrobial activity against several bacterial strains. Compounds were tested using disk diffusion methods and exhibited zones of inhibition comparable to standard antibiotics.

Safety and Toxicology

While preliminary data suggest that (NZ)-N-(1,1,1-trifluoro...) may have therapeutic potential, safety evaluations are critical. Toxicity studies are necessary to assess the compound's safety profile before advancing to clinical trials. Preliminary assessments indicate that structural analogs do not exhibit significant cytotoxicity at low concentrations.

Properties

Molecular Formula |

C8H7F3N2O |

|---|---|

Molecular Weight |

204.15 g/mol |

IUPAC Name |

(NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)7(13-14)5-6-3-1-2-4-12-6/h1-4,14H,5H2/b13-7- |

InChI Key |

HMHQHUNAOJUMDW-QPEQYQDCSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)C/C(=N/O)/C(F)(F)F |

Canonical SMILES |

C1=CC=NC(=C1)CC(=NO)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.